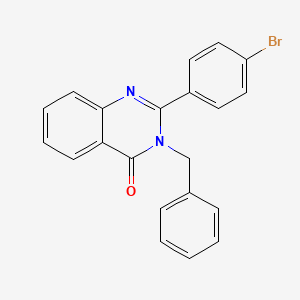
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone, also known as BBQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. BBQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The compound has also been found to inhibit the activity of AKT, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and protect neuronal cells from oxidative stress.
Advantages and Limitations for Lab Experiments
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and diverse pharmacological properties. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and dosing of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone in lab experiments.
Future Directions
There are several future directions for research on 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone, including the development of more potent analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its therapeutic potential in other disease areas such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone and its potential toxicity at high doses.
Synthesis Methods
The synthesis of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone and 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain pure 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone. The synthesis of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been optimized to produce high yields and purity, making it a viable compound for further research.
Scientific Research Applications
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in vivo.
In addition to its anti-cancer properties, 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been found to reduce inflammation in animal models of arthritis and colitis.
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.
properties
IUPAC Name |
3-benzyl-2-(4-bromophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZDUZOMSZRDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

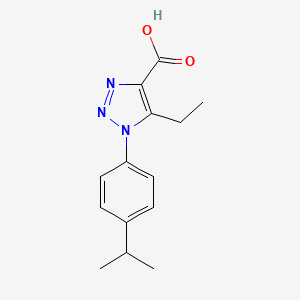
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
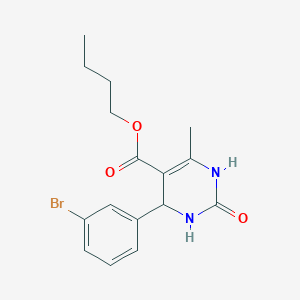
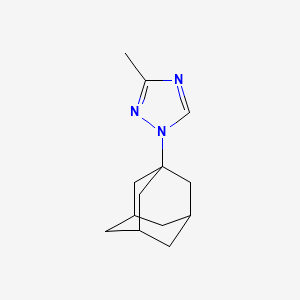
![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
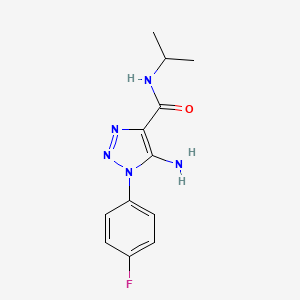
![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)
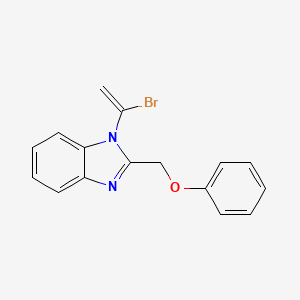
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)